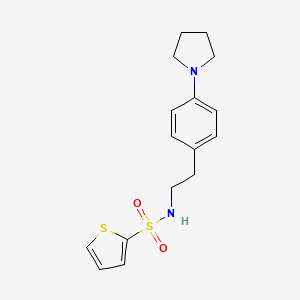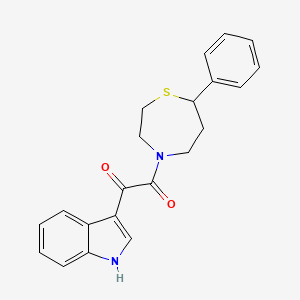
N-(2-(3-allylureido)phenyl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(3-allylureido)phenyl)-2-fluorobenzamide” is a complex organic compound. It contains an amide group (-CONH2), a fluorobenzene group (a benzene ring with a fluorine atom), and an allylureido group (an allyl group attached to a urea group). The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the amide bond, the introduction of the fluorine atom onto the benzene ring, and the attachment of the allylureido group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene ring suggests that the compound could have a planar structure, while the amide group could participate in hydrogen bonding, influencing the compound’s structure and properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The amide group could undergo hydrolysis, the fluorobenzene group could participate in electrophilic aromatic substitution reactions, and the allylureido group could be involved in reactions typical of alkenes and ureas .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the amide group could increase its solubility in water, while the fluorobenzene group could increase its stability .Aplicaciones Científicas De Investigación
Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination
Iron-catalyzed, fluoroamide-directed C-H fluorination of benzylic, allylic, and unactivated C-H bonds demonstrates broad substrate scope and functional group tolerance. This process, mediated by iron(II) triflate, allows for chemoselective fluorine transfer without noble metal additives, suggesting a mechanism involving short-lived radical intermediates directly mediated by iron (Groendyke, AbuSalim, & Cook, 2016).
Behavioral Responses and Bioefficacy of Aromatic Amides Against Aedes aegypti
Substituted aromatic amides, including modifications with methyl, methoxy, chloro, and fluoro groups, have shown deterrent activity against Aedes aegypti mosquitoes. This study highlights the potential use of such compounds in personal protection management against vector-borne diseases (Garud, Ganesan, Prakash, Vijayaraghavan, & Shinde, 2011).
Crystal Structures of N-[2-(trifluoromethyl)phenyl]benzamides
The crystal structures of three N-[2-(trifluoromethyl)phenyl]benzamides reveal insights into the molecular arrangement and potential interactions within the crystal lattice. Such structural information could inform the design of new compounds with desired physical and chemical properties (Suchetan, Suresha, Naveen, & Lokanath, 2016).
High Sensitive Biosensor for Glutathione and Piroxicam
A study on a high sensitive biosensor based on FePt/CNTs nanocomposite/N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified carbon paste electrode for simultaneous determination of glutathione and piroxicam showcases the application of aromatic amides in enhancing the electrochemical detection of biologically relevant molecules (Karimi-Maleh et al., 2014).
Fluorinated Benzamide Neuroleptics as Dopamine D-2 Receptor Tracers
The development of fluorinated benzamide neuroleptics for dopamine D-2 receptor imaging highlights the importance of structural modification in enhancing receptor affinity and selectivity. Such compounds are valuable tools for understanding neurotransmitter systems and developing therapeutics (Mukherjee, Yang, Das, & Brown, 1995).
Direcciones Futuras
Propiedades
IUPAC Name |
2-fluoro-N-[2-(prop-2-enylcarbamoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2/c1-2-11-19-17(23)21-15-10-6-5-9-14(15)20-16(22)12-7-3-4-8-13(12)18/h2-10H,1,11H2,(H,20,22)(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJZTPQUBPFLMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

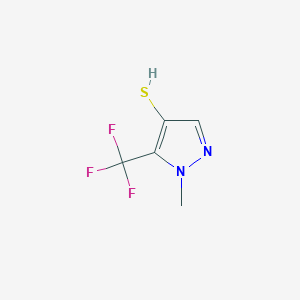
![2-[(4-Fluorophenyl)methyl]-6-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2583747.png)

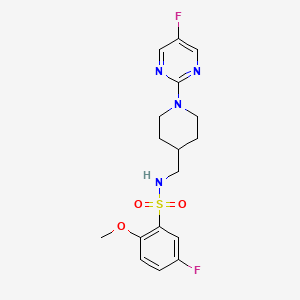
![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-benzoxazole-5-carboxylic acid](/img/structure/B2583751.png)


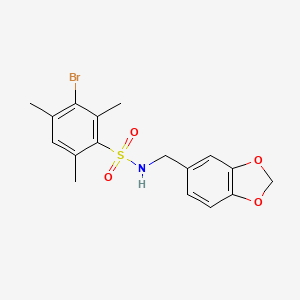
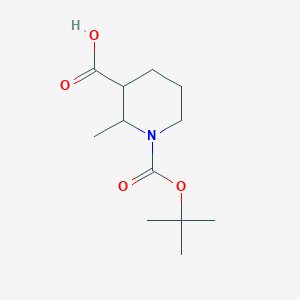
![3-(2-chlorophenyl)-N-cyclopentyl-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2583762.png)
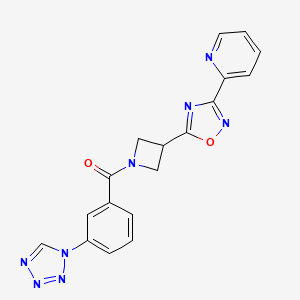
![1-{[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B2583764.png)
